(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a unique structure. It belongs to the class of tetrahydrothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a hydroxy group, a methylamino group, and a tetrahydrothiophene ring with a 1,1-dioxide substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through nucleophilic substitution reactions, using reagents like methylamine.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxy group or the sulfur atom.
Reduction: The compound can be reduced to remove the 1,1-dioxide group or to convert the hydroxy group to a hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methylamine, ethylamine, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
Scientific Research Applications
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the tetrahydrothiophene ring can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy and amino groups, making it less reactive.
3-Hydroxy-4-(methylamino)tetrahydrothiophene: Lacks the 1,1-dioxide group, affecting its redox properties.
4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
Uniqueness
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of both hydroxy and amino groups, along with the 1,1-dioxide substitution, allows it to participate in diverse chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C8H18N2O3S |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
(3S,4S)-4-[methyl-[2-(methylamino)ethyl]amino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H18N2O3S/c1-9-3-4-10(2)7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
JXCBTZVNZLIHEF-HTQZYQBOSA-N |
Isomeric SMILES |
CNCCN(C)[C@@H]1CS(=O)(=O)C[C@H]1O |
Canonical SMILES |
CNCCN(C)C1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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